molecular formula C13H17NO2 B3252280 4-(1-Methylpiperidin-4-yloxy)benzaldehyde CAS No. 215460-41-6

4-(1-Methylpiperidin-4-yloxy)benzaldehyde

Cat. No.: B3252280
CAS No.: 215460-41-6
M. Wt: 219.28 g/mol
InChI Key: KXOBYOISGCLBPY-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yloxy)benzaldehyde is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methylpiperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+1-MethylpiperidineBase, RefluxThis compound\text{4-Hydroxybenzaldehyde} + \text{1-Methylpiperidine} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Hydroxybenzaldehyde+1-MethylpiperidineBase, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 4-(1-Methylpiperidin-4-yloxy)benzoic acid.

    Reduction: 4-(1-Methylpiperidin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Methylpiperidin-4-yloxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylpiperidin-4-yloxy)benzonitrile
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 4-Chloro-1-methylpiperidine

Uniqueness

4-(1-Methylpiperidin-4-yloxy)benzaldehyde is unique due to the presence of both an aldehyde group and a piperidine ring in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOBYOISGCLBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260223
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215460-41-6
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215460-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized from 4-hydroxy-1-methylpiperidine and 4-fluorobenzonitrile according to an analogous synthetic method to Preparation Example 15, 4-(1-methylpiperidin-4-yloxy)benzonitrile (500 mg) was used according to an analogous synthetic method to Preparation Example 16 to provide the title compound (350 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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